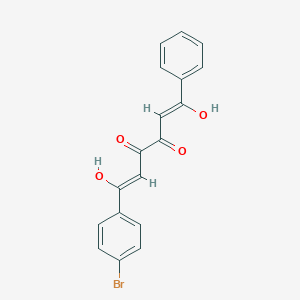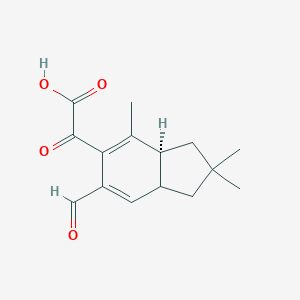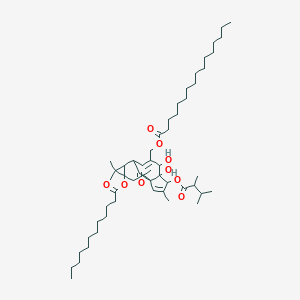
(Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione, also known as BHPP, is a synthetic compound that has gained significant attention in scientific research due to its potential medicinal properties. This compound belongs to the class of chalcones, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione is not fully understood. However, studies have suggested that this compound exerts its anti-cancer activity by inhibiting the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. This compound has also been found to induce cell cycle arrest and inhibit the expression of anti-apoptotic proteins in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and antioxidant properties, this compound has also been found to have anti-bacterial and anti-fungal activity. This compound has been found to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione has several advantages for lab experiments. It is a stable and easy-to-synthesize compound that can be easily purified. This compound is also relatively inexpensive compared to other anti-cancer drugs. However, this compound has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain experiments. This compound also has low bioavailability, which can limit its effectiveness in vivo.
Direcciones Futuras
There are several future directions for (Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione research. One area of research is to develop more efficient synthesis methods for this compound and its derivatives. Another area of research is to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer, inflammation, and bacterial and fungal infections. Further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Additionally, the development of more effective drug delivery systems for this compound can improve its bioavailability and efficacy in vivo.
Conclusion
This compound is a promising compound that has gained significant attention in scientific research due to its potential medicinal properties. It has been found to have anti-cancer, anti-inflammatory, antioxidant, anti-bacterial, and anti-fungal properties. Although there are some limitations for lab experiments, this compound has several advantages and has the potential to be developed as a therapeutic agent for various diseases. Further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Métodos De Síntesis
(Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione can be synthesized through the Claisen-Schmidt condensation reaction between 4-bromobenzaldehyde and 1,3-diphenyl-2-propen-1-one in the presence of a base such as sodium hydroxide. The product is then purified through recrystallization using an appropriate solvent.
Aplicaciones Científicas De Investigación
(Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione has been extensively studied for its potential medicinal properties. One of the main areas of research is its anti-cancer activity. Studies have shown that this compound can inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-cancer activity, this compound has also been studied for its anti-inflammatory and antioxidant properties. This compound has been found to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in cells.
Propiedades
Número CAS |
139266-57-2 |
|---|---|
Fórmula molecular |
C38H43N4O7P |
Peso molecular |
373.2 g/mol |
Nombre IUPAC |
(1Z,5Z)-1-(4-bromophenyl)-1,6-dihydroxy-6-phenylhexa-1,5-diene-3,4-dione |
InChI |
InChI=1S/C18H13BrO4/c19-14-8-6-13(7-9-14)16(21)11-18(23)17(22)10-15(20)12-4-2-1-3-5-12/h1-11,20-21H/b15-10-,16-11- |
Clave InChI |
ZBVPSPXCMAXXQE-XCMCHEKJSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C/C(=O)C(=O)/C=C(/C2=CC=C(C=C2)Br)\O)/O |
SMILES |
C1=CC=C(C=C1)C(=CC(=O)C(=O)C=C(C2=CC=C(C=C2)Br)O)O |
SMILES canónico |
C1=CC=C(C=C1)C(=CC(=O)C(=O)C=C(C2=CC=C(C=C2)Br)O)O |
Sinónimos |
(Z,Z)-1-(4-Bromophenyl)-3,4-dihydroxy-6-phenyl-2,4-hexadiene-1,6-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237874.png)

![4-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxytridecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxyheptyl]-2-methyl-2H-furan-5-one](/img/structure/B237886.png)
![4-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237896.png)
![2-(2-chlorophenoxy)-N-{4-[(diethylamino)methyl]phenyl}acetamide](/img/structure/B237897.png)
![3-chloro-N-{4-[(diethylamino)methyl]phenyl}-4-methoxybenzamide](/img/structure/B237898.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]propanamide](/img/structure/B237900.png)
![(3S)-4-[[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[[2-oxo-3-[[(1S)-1-[[(2S)-2-(propanoylamino)-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-(methylamino)hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B237903.png)
![N-{4-[(diethylamino)methyl]phenyl}-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B237905.png)


![N-[4-(4-o-toluoylpiperazino)phenyl]-piperonylamide](/img/structure/B237923.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237937.png)